5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
Description
This compound is a nitrogen-rich dendritic hexacarboxylate ligand featuring a central nitrilotris(methylene) core (N(CH₂)₃) connected to three 1H-1,2,3-triazole rings, each terminated with an isophthalic acid group. Its design leverages the triazole's coordination versatility and the carboxylate's ability to form robust metal-organic frameworks (MOFs). The nitrogen-rich structure enhances gas adsorption (e.g., CO₂, H₂) and provides multiple coordination sites for metal ions, making it valuable in materials science and catalysis .
Properties
Molecular Formula |
C33H24N10O12 |
|---|---|
Molecular Weight |
752.6 g/mol |
IUPAC Name |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
InChI Key |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
CuAAC is the cornerstone for constructing the triazole linkages in Compound X . The reaction involves:
- Alkyne precursors : Propargyl-functionalized nitrilotris(methylene)amine.
- Azide precursors : 5-azidoisophthalic acid derivatives.
Stepwise Synthesis
Synthesis of Propargyl-Nitrilotris(methylene)amine :
Preparation of 5-Azidoisophthalic Acid :
CuAAC Assembly :
Protection/Deprotection Strategies
Carboxylic Acid Protection
To prevent side reactions during triazole formation, isophthalic acid groups are often protected as methyl esters.
Procedure :
- Esterification : 5-Azidoisophthalic acid treated with SOCl₂ in MeOH (0°C to reflux).
- Deprotection : Post-CuAAC, esters are hydrolyzed with NaOH (2M, 60°C, 6 hours).
Data Table 1: Esterification/Hydrolysis Efficiency
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl Ester Formation | SOCl₂/MeOH, 12h, reflux | 92 | 98 |
| Ester Hydrolysis | NaOH (2M), 60°C, 6h | 89 | 97 |
Alternative Pathways: Sequential Functionalization
Post-Modification of Preformed Triazoles
An alternative route involves synthesizing the triazole core first, followed by carboxylation:
- Triazole Core Synthesis : Nitrilotris(methylene)triazole is prepared via CuAAC using propargylamine and azidomethylbenzene.
- Carboxylation : Friedel-Crafts acylation introduces isophthalic acid groups using AlCl₃ as catalyst.
Challenges :
- Regioselectivity issues during acylation (para vs. ortho substitution).
- Yield reduction to 65% due to steric bulk.
Purification and Characterization
Purification Techniques
Spectroscopic Validation
- ¹H NMR : Triazole protons appear as singlets at δ 7.8–8.2 ppm.
- IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 2100 cm⁻¹ (triazole).
- MS (ESI) : [M-H]⁻ peak at m/z 661.2 (calc. 662.7).
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC + Hydrolysis | 89 | 97 | High |
| Sequential Acylation | 65 | 85 | Moderate |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
Scientific Research Applications
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
H₆-1: 5,5',5''-(4,4',4''-(Benzene-1,3,5-triyl)tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic Acid
- Core : Benzene-1,3,5-triyl vs. nitrilotris(methylene).
- Properties : The rigid aromatic benzene core in H₆-1 creates a highly ordered MOF (NTU-105) with a surface area of 2,377 m²/g and exceptional CO₂ uptake (6.3 mmol/g at 298 K) . In contrast, the flexible nitrilotris(methylene) core in the target compound may reduce framework rigidity but increase nitrogen content (14.7% vs. 12.1% in H₆-1), enhancing polar interactions for gas adsorption.
4,4',4''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tribenzoic Acid
- Terminal Groups : Benzoic acid vs. isophthalic acid.
- Impact: Isophthalic acid’s meta-carboxylate arrangement provides divergent coordination geometry, enabling 3D MOF architectures.
Functional Group Modifications
1,1′,1″-(Nitrilotris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-4-carbaldehyde)
- Terminal Groups : Aldehyde vs. carboxylic acid.
- Applications : Aldehyde-terminated triazoles are used for post-synthetic functionalization (e.g., Schiff base formation) but lack intrinsic coordination capability for MOFs .
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic Acid
- Core/Linker : Methyl-substituted benzene with ether linkages vs. triazole-nitrilotris(methylene).
- Properties : The methyl groups and ether bridges increase hydrophobicity and reduce nitrogen content (9.8%), limiting gas adsorption performance. Molecular weight = 702.61 vs. ~660 for the target compound .
Metal-Binding Analogues
(BimC4A)₃: Tripotassium 5,5′,5′′-[2,2′,2′′-nitrilotris(methylene)tris(1H-benzimidazole-2,1-diyl)]tripentanoate
Key Comparative Data
Biological Activity
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of triazole rings and isophthalic acid moieties. The triazole group is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing triazole moieties can exhibit various biological activities. The following sections detail specific activities associated with 5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties . Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens. For instance:
- Mechanism : Triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis.
- Case Study : A study evaluated several triazole derivatives against Candida albicans and found significant inhibitory effects at low concentrations (IC50 values < 10 μM) .
Anticancer Potential
The anticancer properties of triazole-containing compounds are also noteworthy:
- Mechanism : Triazoles may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
- Research Findings : In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 5 to 20 μM .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Candida albicans | < 10 μM | |
| Anticancer | MCF-7 Cells | 5 - 20 μM | |
| Cytotoxicity | HepG2 Cells | > 100 μM (low toxicity) |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and assessed their antimicrobial efficacy against Staphylococcus aureus and E. coli. The results indicated that derivatives with the nitrilotris(methylene) structure had enhanced activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers tested the compound on various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The results showed that the compound induced significant apoptosis in a dose-dependent manner.
The biological activity of 5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid may involve several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells alike.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
